molecular formula C17H18N2O5S B322628 4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE

4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B322628
M. Wt: 362.4 g/mol
InChI Key: CEEGIIQULFSEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE is a chemical compound with the molecular formula C17H18N2O5S and a molecular weight of 362.40022 . This compound is known for its unique structure, which includes a 4-methylphenyl group, an aminosulfonyl group, and a 4-oxobutanoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE typically involves the reaction of 4-methylphenyl 4-oxobutanoate with 4-(aminosulfonyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

(4-methylphenyl) 4-oxo-4-(4-sulfamoylanilino)butanoate

InChI

InChI=1S/C17H18N2O5S/c1-12-2-6-14(7-3-12)24-17(21)11-10-16(20)19-13-4-8-15(9-5-13)25(18,22)23/h2-9H,10-11H2,1H3,(H,19,20)(H2,18,22,23)

InChI Key

CEEGIIQULFSEMV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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